REACTION_CXSMILES
|
CC1(C)C(=O)C=C([NH:9][C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([C:16]([F:19])([F:18])[F:17])[CH:11]=2)CC1.[CH3:21][C:22]1([CH3:30])[CH2:27][C:26](=O)[CH2:25][C:24](=[O:29])[CH2:23]1>>[CH3:30][C:22]1([CH3:21])[CH2:23][C:24](=[O:29])[CH:25]=[C:26]([NH:9][C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([C:16]([F:17])([F:18])[F:19])[CH:11]=2)[CH2:27]1
|
Name
|
6,6-dimethyl-3-(3-(trifluoromethyl)phenyl-amino)cyclohex-2-enone
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(CCC(=CC1=O)NC1=CC(=CC=C1)C(F)(F)F)C
|
Name
|
intermediate 6
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(CCC(=CC1=O)NC1=CC(=CC=C1)C(F)(F)F)C
|
Name
|
|
Quantity
|
1.13 g
|
Type
|
reactant
|
Smiles
|
CC1(CC(CC(C1)=O)=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
1.18 min (Z005—001)
|
Duration
|
1.18 min
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC(=CC(C1)=O)NC1=CC(=CC=C1)C(F)(F)F)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |